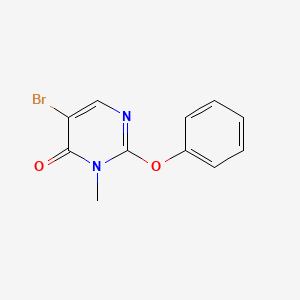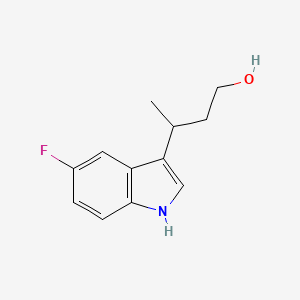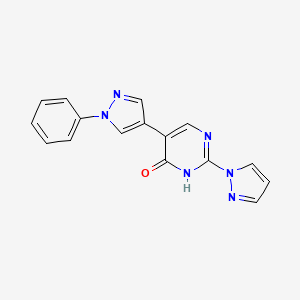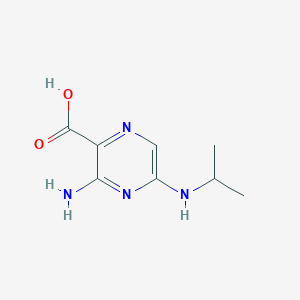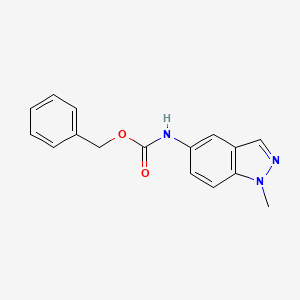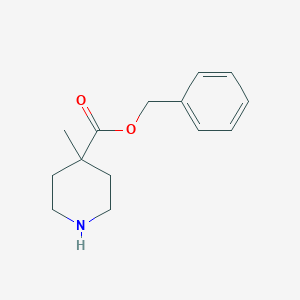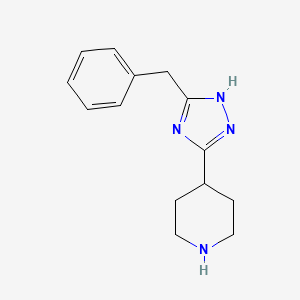
4-(5-benzyl-4H-1,2,4-triazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of benzylamine with 1H-1,2,4-triazole-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine has found applications in various scientific research areas:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Biology: The compound has been used in the study of enzyme inhibitors and receptor binding assays.
Material Science: Its derivatives have been explored for use in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include bacterial enzymes, cancer cell receptors, and fungal cell walls.
Comparison with Similar Compounds
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is structurally similar to other triazole derivatives, such as 1,2,4-triazoles and 1,2,3-triazoles. its unique benzyl group and piperidine moiety contribute to its distinct chemical and biological properties. Other similar compounds include:
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial properties.
1,2,3-Triazole derivatives: These compounds are often used in click chemistry reactions.
Benzylamine derivatives: These compounds are used in various organic synthesis applications.
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(5-benzyl-1H-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-5,12,15H,6-10H2,(H,16,17,18) |
InChI Key |
AZZAAWOOTKXLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NNC(=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


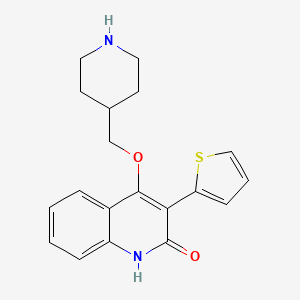
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
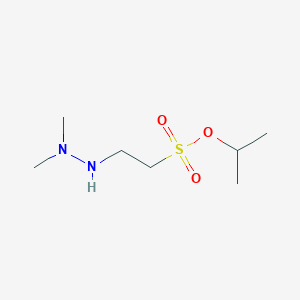
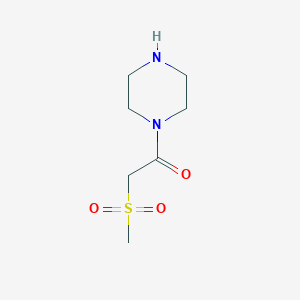
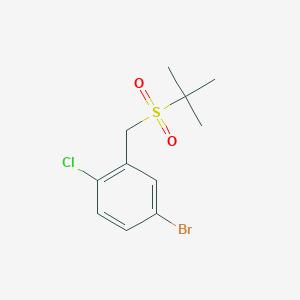
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)
